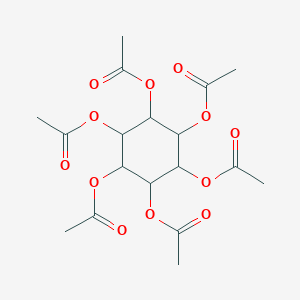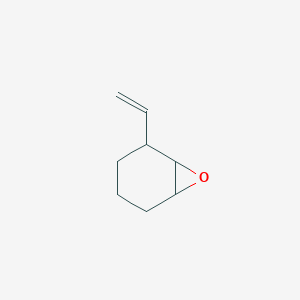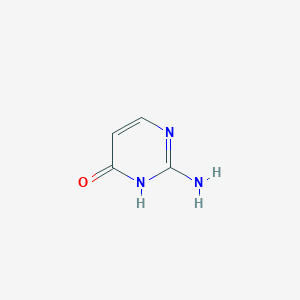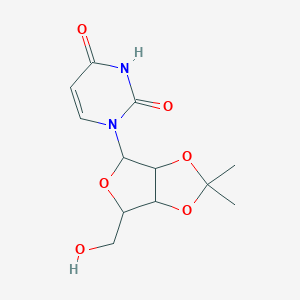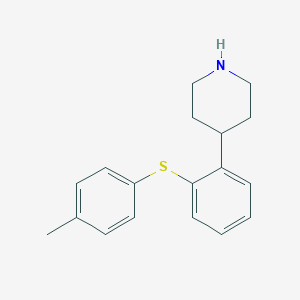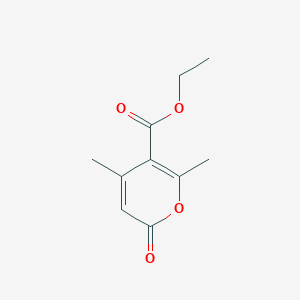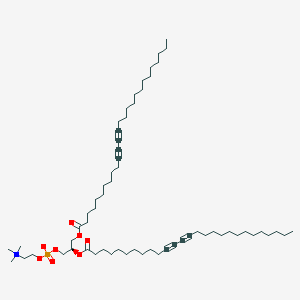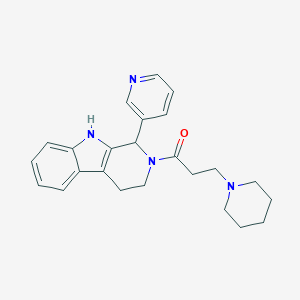
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a chemical compound with a complex molecular structure that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties.
Effets Biochimiques Et Physiologiques
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory and anti-tumor properties. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- in lab experiments is its potential to inhibit the growth of cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are several future directions for the study of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
In conclusion, 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways or receptors.
Méthodes De Synthèse
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1,5(4H,6H)-dione in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2-aminopyridine with 3,4-dihydro-2H-pyrido[3,4-b]indole-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
119464-27-6 |
|---|---|
Nom du produit |
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)- |
Formule moléculaire |
C24H28N4O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H28N4O/c29-22(11-15-27-13-4-1-5-14-27)28-16-10-20-19-8-2-3-9-21(19)26-23(20)24(28)18-7-6-12-25-17-18/h2-3,6-9,12,17,24,26H,1,4-5,10-11,13-16H2 |
Clé InChI |
QSBRTZBQSHLYRI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
SMILES canonique |
C1CCN(CC1)CCC(=O)N2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
Synonymes |
1,2,3,4-Tetrahydro-2-(1-oxo-3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9 H-pyrido(3,4-b)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



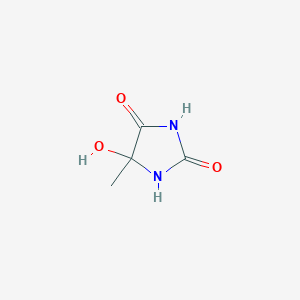
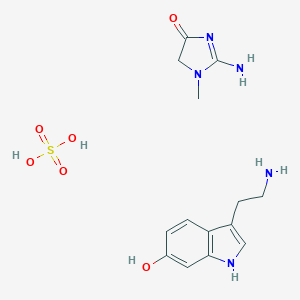
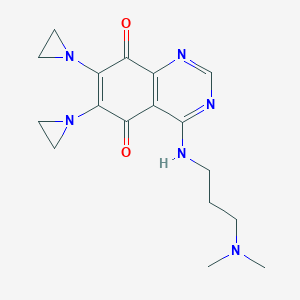
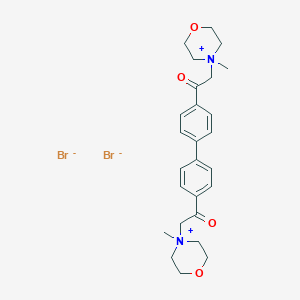
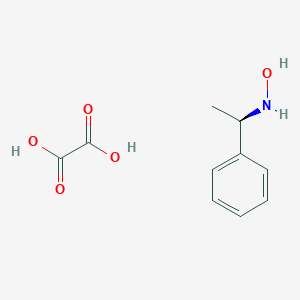
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
